[(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone
Description
[(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone is a fascinating compound that combines the structures of pyrrolopyridine and thiazole rings. This unique structural hybrid has garnered significant attention in various scientific disciplines, including organic chemistry and pharmacology.
Properties
IUPAC Name |
[(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c15-11(10-6-16-7-13-10)14-2-1-8-3-12-4-9(8)5-14/h6-9,12H,1-5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHIHUTXOQWCC-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1CNC2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2. Industrial Production Methods
: On an industrial scale, the production of this compound might involve high-throughput synthesis techniques to ensure efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis platforms are likely employed to scale up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
2. Common Reagents and Conditions
: Typical reagents involved in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent play crucial roles in determining the reaction pathways and outcomes.
3. Major Products Formed
: Depending on the reactions and conditions, the major products formed can vary. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to thioethers or alcohols. Substitution reactions could introduce various functional groups, further diversifying the compound's chemical landscape.
Scientific Research Applications
2. Biology
: In the biological sciences, [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone is studied for its potential as a biochemical probe. Its interactions with biological macromolecules such as proteins and nucleic acids help researchers understand fundamental biological processes and pathways.
3. Medicine
: In the field of medicine, the compound has shown promise as a potential therapeutic agent. Its bioactivity against certain diseases and conditions has spurred research into its mechanism of action, efficacy, and safety profiles.
4. Industry
: Industrial applications include its use as an additive in advanced materials and as a precursor for specialty chemicals. Its versatility allows for diverse applications across various sectors, enhancing its industrial relevance.
Mechanism of Action
The mechanism of action of [(3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridin-5-yl]-(1,3-thiazol-4-yl)methanone involves interaction with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biological pathways and processes, leading to its observed effects. For instance, it might inhibit a specific enzyme, thereby altering metabolic pathways and resulting in therapeutic benefits.
Comparison with Similar Compounds
2. Highlighting Its Uniqueness
: this compound stands out due to its unique combination of structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
